molecular formula C17H13N3O4 B2628316 Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate CAS No. 865287-50-9

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2628316
CAS No.: 865287-50-9
M. Wt: 323.308
InChI Key: QWVKMIDUAFULSO-UHFFFAOYSA-N
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Description

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate is a synthetic 1,3,4-oxadiazole derivative offered for research purposes. Compounds based on the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry, particularly in the development of ligands for the benzodiazepine (BZD) binding site on GABA-A receptors . The GABA-A receptor is a primary target for psychoactive drugs, and ligands modulating this site can exhibit a range of effects, including sedation, anxiolysis, and anticonvulsant activity . The design of this compound incorporates essential pharmacophore features associated with BZD receptor binding, namely an aromatic ring (the phenyl group on the oxadiazole) and a carbamoyl benzoate group that can serve as a hydrogen-bond accepting system, potentially allowing for specific interactions with the receptor . Researchers can investigate this compound as a potential candidate for studying the central nervous system (CNS). Its structure suggests it may act as a positive allosteric modulator of the GABA-A receptor, potentiating GABA-induced chloride currents to produce inhibitory effects on neuronal excitability . Further research could focus on its binding affinity, selectivity for specific GABA-A receptor subtypes, and its in vitro and in vivo pharmacological profile to elucidate its exact mechanism of action and potential research applications. This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-23-16(22)13-9-7-11(8-10-13)14(21)18-17-20-19-15(24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVKMIDUAFULSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate exhibits significant potential in the development of pharmaceutical agents. The oxadiazole moiety is known for its biological activity, including anti-inflammatory and anticonvulsant properties.

Anticonvulsant Activity

Research indicates that derivatives of oxadiazoles, including this compound, have been synthesized and evaluated for their anticonvulsant effects. In particular, studies have demonstrated that compounds containing this structure can inhibit seizures in animal models through mechanisms that involve modulation of neurotransmitter systems and ion channels .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. A study focusing on the structure-activity relationship (SAR) of similar compounds suggested that modifications to the oxadiazole ring can enhance anti-inflammatory activity . This makes this compound a candidate for further development as a therapeutic agent against inflammatory diseases.

Neuroprotective Effects

Recent patents highlight the neuroprotective properties of oxadiazole derivatives in treating tauopathies such as Alzheimer's disease. This compound has been shown to inhibit tau aggregation and promote neuronal survival in preclinical models . This positions the compound as a promising candidate for further exploration in neurodegenerative disease therapeutics.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with oxadiazole intermediates under controlled conditions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and purity . Characterization methods include NMR spectroscopy and X-ray diffraction to confirm structural integrity.

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in materials science due to its unique chemical properties. The incorporation of oxadiazole units can impart useful characteristics such as thermal stability and luminescence to polymers and other materials.

Data Summary Table

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticonvulsant agentsEffective against seizures in animal models
Anti-inflammatory drugsEnhanced activity with structural modifications
NeuroprotectionTreatment for tauopathiesInhibits tau aggregation; promotes neuronal survival
Material ScienceEnhancing polymer propertiesImparts thermal stability and luminescence

Case Study 1: Anticonvulsant Activity

A study conducted on a series of oxadiazole derivatives demonstrated that this compound exhibited significant anticonvulsant effects when tested using maximal electroshock seizure models. The results indicated a dose-dependent response that suggests potential clinical relevance in epilepsy treatment.

Case Study 2: Neuroprotective Effects

In a preclinical trial involving transgenic mouse models of Alzheimer's disease, administration of this compound resulted in reduced tau pathology and improved cognitive function compared to control groups. This supports its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its versatility and importance .

Biological Activity

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzoate moiety linked to a 1,3,4-oxadiazole ring. The synthesis of this compound typically involves the reaction of methyl 4-amino benzoate with phenyl isocyanate followed by cyclization to form the oxadiazole ring. Recent studies have utilized microwave-assisted synthesis techniques to enhance yield and purity .

Anticancer Properties

The anticancer potential of compounds containing the oxadiazole moiety has been extensively studied. This compound exhibits notable cytotoxic activity against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. In particular, derivatives of oxadiazoles have demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Cell LineIC50 (µM)Reference
MCF-75.85
A5493.0
HCT116<10

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to increase the levels of pro-apoptotic factors such as caspase-3 while decreasing anti-apoptotic proteins in treated cells .
  • Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell cycle regulation and proliferation .
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to targets such as VEGFR and other kinases involved in tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that compounds with oxadiazole structures can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Recent investigations have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines and reported significant inhibition rates comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another study assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations below 50 µg/mL .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate?

  • Methodological Answer : The compound is synthesized via a multi-step process:

Acylation : React hydrazide with methyl 4-(chlorocarbonyl)benzoate to form an intermediate.

Cyclization : Use POCl₃ to cyclize the intermediate into the 1,3,4-oxadiazole ring.

Hydrolysis : Treat the ester with LiOH in aqueous conditions to yield the carboxylic acid derivative.
Reaction monitoring via TLC and purification by recrystallization (e.g., methanol) are critical for high yields .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the integrity of the oxadiazole ring and substituent positions.
  • FT-IR : Identify characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and C-N/C-O bonds in the oxadiazole core.
  • UV-Vis Spectroscopy : Assess electronic transitions, particularly if the compound is used in photophysical studies (e.g., in phthalocyanine derivatives) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95 or higher) to avoid inhalation of dust.
  • Ventilation : Work in a fume hood to minimize exposure to toxic fumes.
  • Storage : Store in airtight containers in a cool, dry area away from strong acids/bases.
    The compound is classified for acute toxicity (oral, dermal, inhalation; Category 4), requiring adherence to GHS protocols .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound in coordination complexes?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using software like Gaussian or ORCA to analyze HOMO/LUMO levels and charge distribution.
  • Ligand Design : Evaluate electron-withdrawing/donating effects of substituents (e.g., trifluoromethyl groups) on ligand-metal charge transfer in Ir(III) complexes.
    Experimental validation via cyclic voltammetry and photoluminescence spectroscopy is recommended .

Q. What strategies resolve crystallographic data discrepancies when determining its structure?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions.
  • Validation : Cross-check with Mercury CSD for packing similarity and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
  • Twinned Data : Apply SHELXL’s twin refinement options for high-resolution or twinned datasets .

Q. How do substituent variations on the phenyl ring affect biological or photochemical activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups.
  • Biological Assays : Test antifungal or anticancer activity using cell viability assays (e.g., MTT).
  • Photochemical Studies : Measure singlet oxygen quantum yields (ΦΔ) in DMF for photodynamic therapy applications .

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